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Compound of Interest

Compound Name: Nickel antimonide

Cat. No.: B079329

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of nickel-antimony (Ni-
Sb) electroplating solutions. The following information is intended for use in research and
development settings for the deposition of Ni-Sb alloy coatings. These coatings are of interest
for various applications due to their unique properties, including corrosion resistance and
specific electrochemical characteristics.

Data Presentation: Bath Composition and Operating
Parameters

The composition of the electroplating bath and its operating parameters are critical for
achieving the desired properties of the Ni-Sb alloy coating. The tables below summarize the
guantitative data from various formulations.

Table 1: Chemical Composition of Nickel-Antimony Electroplating Baths
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Concentration

Example

Component Concentration Function Reference
Range (g/L)
(g9/L)
Nickel Salt (e.g., )
i i Source of Nickel
Nickel Chloride, 1-250 10 | [11[2]
ons
Nickel Sulfate)
Antimony Salt
(e.g., Antimony
Potassium Source of
1-120 6 _ [11[3]
Tartrate, Antimony lons
Antimony
Chloride)
Boric Acid 20 - 80 40 pH Buffer [1][4]
Complexing
Agent (e.g.,
gent (e.9 ) Stabilizes metal
EDTA, Sodium 10-80 40 (EDTA) _ . ) [1]
ions in solution
Citrate, Tartaric
Acid)
Reducing Agent Assists in the
(e.g., Sodium 10-80 60 deposition [1]
Hypophosphite) process
Additives
) ) Improves stability
Tin Tetrabromide  2-5 - ) ) [1]
and uniformity
4-
) ) Improves stability
Dimethylaminopy 3-8 - ) ) [1]
o and uniformity
ridine
] ) Complexing
Tartaric Acid 1-2 - [1]
Agent
. Complexing
Sodium Tartrate 05-1 - [1]
Agent
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Wetting Agents
(e.g., Sodium 0.002 - 0.005 - Prevents pitting [5]
Lauryl Sulphate)

Brighteners (e.qg.,
) ] Improves surface
Saccharin, Varies - o [41[6]
) finish
Thiourea)

Table 2: Operating Parameters for Nickel-Antimony Electroplating

Parameter Range Typical Value Reference
pH 0.5-6.0 1.5-3.0 [1][3]
Temperature 10-50 °C 25 °C (Room Temp.) [1]

Current Density 2 -5A/dmz 5 A/dm? [2]

Experimental Protocols

The following are detailed methodologies for the preparation of a nickel-antimony electroplating
solution and the subsequent electroplating process.

Protocol 1: Preparation of the Nickel-Antimony
Electroplating Solution

This protocol is based on a formulation detailed in the provided search results.[1]

Materials:

Deionized water

Boric Acid (HsBOs)

Sodium Hypophosphite (NaH2PO32)

Ethylenediaminetetraacetic acid (EDTA)
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Hydrochloric Acid (HCI) or Sulfuric Acid (H2S0O4) for pH adjustment

Antimony Potassium Tartrate (K(SbO)CaH40e6-0.5H20)

Nickel Chloride (NiCl2:6H20)

1L Volumetric flask

Magnetic stirrer and stir bar

pH meter

Procedure:

To a 1L volumetric flask, add approximately 500 mL of deionized water.

With continuous stirring, add 40g of Boric Acid and 60g of Sodium Hypophosphite to the
deionized water. Stir until fully dissolved.

Add 40g of EDTA to the solution and continue stirring until it is completely dissolved.

Adjust the pH of the mixed solution to 3.0 using Hydrochloric Acid or Sulfuric Acid.

Add 6g of Antimony Potassium Tartrate to the solution and stir until dissolved.

Add 10g of Nickel Chloride to the solution and stir until dissolved.

Add the remaining deionized water to bring the total volume to 1L.

Finally, adjust the pH of the solution to 1.5 with Hydrochloric Acid or Sulfuric Acid.

The solution is now ready for use.

Protocol 2: Electroplating of Nickel-Antimony Alloy

This protocol outlines the general procedure for electroplating a substrate with a nickel-

antimony alloy.

Equipment and Materials:
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o DC Power Supply

o Beaker or plating tank

e Anode (e.g., pure nickel or antimony plate)[2]

o Cathode (the substrate to be plated)

o Prepared Nickel-Antimony electroplating solution

o Magnetic stirrer (optional, for agitation)

» Heater with temperature control (optional)

o Cleaning and pretreatment solutions (e.g., alkaline cleaner, acid dip)
Procedure:

e Substrate Pretreatment:

o Thoroughly clean the substrate to be plated to remove any grease, oil, or oxides. This
typically involves a sequence of cleaning steps such as alkaline cleaning, rinsing with
deionized water, and a brief acid dip, followed by a final rinse with deionized water.

e Electroplating Setup:
o Pour the prepared nickel-antimony electroplating solution into the plating tank.

o Place the anode and cathode into the solution, ensuring they do not touch. The substrate
to be plated is the cathode.

o Connect the positive terminal of the DC power supply to the anode and the negative
terminal to the cathode.

o Electroplating Process:

o If required, heat the solution to the desired operating temperature (e.g., 50°C).[2]
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o Turn on the DC power supply and adjust the current density to the desired value (e.g., 5
Aldm2).[2]

o Continue the electroplating for the desired amount of time to achieve the target coating
thickness. Gentle agitation of the solution can help to produce a more uniform coating.

e Post-Treatment:
o Once the plating is complete, turn off the power supply.
o Remove the plated substrate from the solution.
o Rinse the substrate thoroughly with deionized water and dry it.

Mandatory Visualizations

The following diagrams illustrate the workflow for the preparation of the nickel-antimony
electroplating solution.
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Solution Preparation

1. Add Deionized Water to Beaker

'

2. Dissolve Boric Acid and Sodium Hypophosphite

¢

3. Dissolve Complexing Agent (e.g., EDTA)

'

4. Initial pH Adjustment

¢

5. Dissolve Antimony Salt

'

6. Dissolve Nickel Salt

¢

7. Adjust to Final Volume with Deionized Water

y

8. Final pH Adjustment

Ready for Electroplating

Click to download full resolution via product page

Caption: Workflow for preparing the Ni-Sb electroplating solution.
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Electroplating Process
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Caption: General workflow for the Ni-Sb electroplating process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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